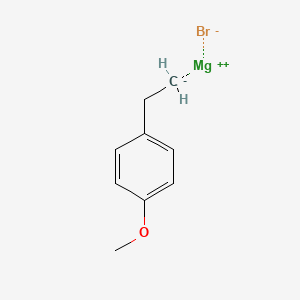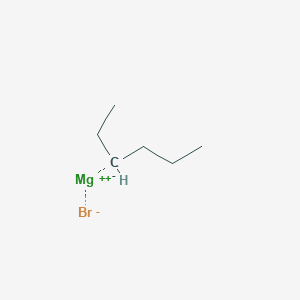
2-Cyano-2'-iodobenzophenone
Vue d'ensemble
Description
2-Cyano-2’-iodobenzophenone is an organic compound with the molecular formula C14H8INO It is a derivative of benzophenone, where the phenyl ring is substituted with a cyano group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyano-2’-iodobenzophenone can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-iodobenzophenone is reacted with a cyano-substituted boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 2-Cyano-2’-iodobenzophenone often involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as column chromatography or distillation, to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride. Conversely, the compound can undergo oxidation reactions to form corresponding carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Coupling: Palladium catalysts with boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 2-amino-2’-iodobenzophenone.
Oxidation: Formation of 2-cyano-2’-carboxybenzophenone.
Coupling: Formation of biaryl compounds with various substituents.
Applications De Recherche Scientifique
2-Cyano-2’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Cyano-2’-iodobenzophenone depends on the specific reaction or application. In coupling reactions, the compound acts as an electrophile, with the iodine atom facilitating the formation of new carbon-carbon bonds. The cyano group, being an electron-withdrawing group, can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
2-Cyano-2’-iodobenzophenone can be compared with other similar compounds, such as:
2-Cyano-4’-iodobenzophenone: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
2-Cyano-2’-bromobenzophenone: Bromine instead of iodine, which affects the compound’s reactivity and the conditions required for substitution reactions.
2-Cyano-2’-chlorobenzophenone: Chlorine instead of iodine, resulting in different physical properties and reactivity.
The uniqueness of 2-Cyano-2’-iodobenzophenone lies in the presence of both the cyano and iodine groups, which provide a combination of electron-withdrawing effects and reactivity that can be exploited in various chemical transformations.
Propriétés
IUPAC Name |
2-(2-iodobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-8-4-3-7-12(13)14(17)11-6-2-1-5-10(11)9-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLVAHRSRZQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641545 | |
| Record name | 2-(2-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-75-6 | |
| Record name | 2-(2-Iodobenzoyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1613475.png)
![[1,1'-Biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B1613476.png)

![3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1613479.png)

